molecular formula C7H3BrCl2O2 B2673400 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde CAS No. 1206969-65-4

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde

Cat. No. B2673400
CAS RN: 1206969-65-4
M. Wt: 269.9
InChI Key: HMWSDCXXDUYDTO-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 . It has a molecular weight of 269.91 .


Molecular Structure Analysis

The InChI code for 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is 1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Environmental Transformation

Metabolically stable enrichment cultures of anaerobic bacteria from the Baltic Sea and Gulf of Bothnia have been used to study the transformation of various halogenated aromatic aldehydes, including compounds similar to 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde. These studies reveal that such compounds can be transformed into corresponding carboxylic acids and partially reduced to hydroxymethyl groups, with potential environmental implications (Neilson, Allard, Hynning, & Remberger, 1988).

Chemical Analysis and Detection

A Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde has been used to modify octadecyl silica disks for the preconcentration of copper(II) ions in water samples, demonstrating the compound's utility in chemical analysis and detection (Fathi & Yaftian, 2009).

Synthesis of Novel Compounds

Research into novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core shows the use of compounds like 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde in the synthesis of new materials with potential applications in various industries (Jamain, Khairuddean, & Tay, 2020).

Catalysis and Chemical Reactions

The compound has been used in the synthesis of various benzamide derivatives, showcasing its role in catalyzing chemical reactions and contributing to the development of new pharmaceuticals (Bi, 2015).

Electrochemical Applications

Research on the electrochemical behavior of acrylamide polymers functionalized with Schiff bases, including 5-bromo-2-hydroxybenzaldehyde, highlights its potential applications in electrochemistry, particularly in the development of new electrode materials (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

properties

IUPAC Name

5-bromo-3,4-dichloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWSDCXXDUYDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde

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